molecular formula C16H11F2NO3 B4737756 8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No. B4737756
M. Wt: 303.26 g/mol
InChI Key: KHOXRMWVOHZSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, also known as DFH-6, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry.

Mechanism of Action

The exact mechanism of action of 8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and neurodegenerative diseases. 8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair, leading to DNA damage and cell death in cancer cells. In neurodegenerative diseases, 8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine and improved cognitive function.
Biochemical and Physiological Effects:
8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to have a range of biochemical and physiological effects, including cytotoxicity, neuroprotection, and anti-inflammatory activity. 8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also protecting neurons from oxidative stress and inflammation in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is its relatively simple synthesis method, which allows for easy production of the compound in the lab. Additionally, 8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation of 8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one. One area of focus could be on improving the solubility and bioavailability of the compound, which would make it easier to administer in vivo. Additionally, further studies could be conducted to investigate the mechanisms of action of 8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one in cancer and neurodegenerative diseases, which could lead to the development of more targeted and effective therapeutic agents. Finally, studies could be conducted to investigate the potential use of 8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one in combination with other drugs or therapies, which could enhance its efficacy and reduce potential side effects.

Scientific Research Applications

8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one exhibits cytotoxic activity against cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to have neuroprotective effects in models of Parkinson's and Alzheimer's diseases.

properties

IUPAC Name

8-(2,3-difluorophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO3/c17-11-3-1-2-8(16(11)18)9-5-15(20)19-12-6-14-13(4-10(9)12)21-7-22-14/h1-4,6,9H,5,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOXRMWVOHZSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
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8-(2,3-difluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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